REACTION_SMILES
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[O:1]1[CH2:2][O:3][c:4]2[c:5]1[cH:6][cH:7][c:8]([CH2:10][N:11]1[CH2:12][CH2:13][NH:14][CH2:15][CH2:16]1)[cH:9]2.[c:17]1([O:23][C:24](=[O:18])[NH:25][c:26]2[cH:27][n:28][cH:29][cH:30][cH:31]2)[cH:19][cH:20][cH:21][cH:22][cH:32]1>>[O:1]1[CH2:2][O:3][c:4]2[c:5]1[cH:6][cH:7][c:8]([CH2:10][N:11]1[CH2:12][CH2:13][N:14]([C:24](=[O:23])[NH:25][c:26]3[cH:27][n:28][cH:29][cH:30][cH:31]3)[CH2:15][CH2:16]1)[cH:9]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1cc2c(cc1CN1CCNCC1)OCO2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Nc1cccnc1)Oc1ccccc1
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Name
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Type
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product
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Smiles
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O=C(Nc1cccnc1)N1CCN(Cc2ccc3c(c2)OCO3)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |